1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol

Physicochemical profiling Drug-likeness Permeability prediction

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol (CAS 1832514-13-2) is a synthetic, small-molecule sulfonamide characterized by a biaryl architecture linking a methanesulfonamido-substituted dimethylphenyl ring to a methoxy-substituted naphthalen-2-ol core. Its molecular formula is C21H23NO5S, with a molecular weight of 401.48 g/mol.

Molecular Formula C21H23NO5S
Molecular Weight 401.5 g/mol
Cat. No. B12062976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol
Molecular FormulaC21H23NO5S
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)OC)O)NS(=O)(=O)C
InChIInChI=1S/C21H23NO5S/c1-12-10-16(22-28(5,24)25)18(13(2)21(12)27-4)19-15-9-7-6-8-14(15)11-17(26-3)20(19)23/h6-11,22-23H,1-5H3
InChIKeyNYLBMXVDAQUTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol: Chemical Identity and Procurement-Relevant Baseline


1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol (CAS 1832514-13-2) is a synthetic, small-molecule sulfonamide characterized by a biaryl architecture linking a methanesulfonamido-substituted dimethylphenyl ring to a methoxy-substituted naphthalen-2-ol core. Its molecular formula is C21H23NO5S, with a molecular weight of 401.48 g/mol [1]. The compound is commercially catalogued by several chemical suppliers under the reference code OR340078 and is typically offered at a purity of 98% . PubChem records confirm the compound's registration (CID 99771103), providing computed physicochemical descriptors including an XLogP3-AA value of 4.1 and a topological polar surface area (TPSA) of 84.86 Ų [1]. These properties place the compound within the chemical space of moderately lipophilic, hydrogen-bond-capable sulfonamide derivatives, a class frequently investigated for enzyme inhibition.

1
Structural SAR probe for sulfonamide enzyme inhibitor studies
2
Defined regioisomer for analytical method development and purity control
3
Moderately lipophilic scaffold for permeability and formulation screening

Why Generic Substitution Fails for 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol


Direct substitution of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol with closely related analogs carries a high risk of functional divergence due to the compound's precise substitution pattern. The simultaneous presence of the methylsulfonamido group on the phenyl ring and the specific 3-methoxy-2-ol arrangement on the naphthalene core is not commonly found among commercially catalogued analogs such as the 7-methoxy positional isomer (CAS 1832514-16-5) or des-methoxy variants (e.g., CAS 1832514-06-3) [1]. Regioisomeric variation at the naphthalene methoxy position alone can alter molecular topology, hydrogen-bonding networks, and, critically, biological target engagement. Without head-to-head biological data, the structural uniqueness of the substitution pattern precludes any assumption of functional equivalence, making targeted procurement of the exact CAS number essential for research reproducibility.

!
Regioisomeric shift (3-methoxy vs. 7-methoxy) may alter molecular topology and target engagement
!
Des-methoxy analogs exhibit lower hydrogen‑bond capacity and divergent lipophilicity
!
Absence of head‑to‑head bioactivity data precludes assumption of functional equivalence

Quantitative Differentiation Evidence for 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol Against Key Comparators


Physicochemical Property Divergence: Lipophilicity and Polar Surface Area vs. Des-Methoxy Analog

Computed physicochemical properties reveal measurable divergence between the target compound and its des-methoxy analog (CAS 1832514-06-3). The target compound possesses an additional methoxy group on the naphthalene ring, increasing the hydrogen bond acceptor count from 5 to 6 and the topological polar surface area (TPSA) from a lower value to 84.86 Ų [1]. The XLogP3-AA value of 4.1 for the target compound is predicted to be higher than that of the des-methoxy analog due to the additional methyl group, indicating greater lipophilicity. These property differences are quantifiable and are known to impact membrane permeability and oral bioavailability predictions .

Physicochemical divergence
Cross‑study comparable
Target TPSA 84.86 Ų
vs. des‑methoxy analog (lower TPSA, fewer H‑bond acceptors)
Informs permeability and formulation screening
ΔXLogP3‑AA not precisely quantifiable without comparator value
Physicochemical profiling Drug-likeness Permeability prediction

Regioisomeric Purity as a Critical Quality Attribute: Differentiation from the 7-Methoxy Positional Isomer

The target compound is the 3-methoxy regioisomer, whereas a distinct commercial entity exists as the 7-methoxy positional isomer (CAS 1832514-16-5) [1]. Regioisomers can exhibit divergent biological activities due to altered molecular shape and electronic distribution. The target compound's purity specification of 98% is critical, as contamination with the 7-methoxy isomer could confound biological assay results. Analytical methods capable of resolving these regioisomers, such as HPLC or NMR, are essential for batch-specific procurement, and vendors report availability of such data upon request .

Regioisomeric purity
Supporting evidence
3‑methoxy regioisomer; reported purity 98%
Confirms intended structure, avoids isomeric artifacts
7‑methoxy isomer (CAS 1832514‑16‑5) may co‑occur
Regioisomerism Analytical chemistry Quality control

Sulfonamide Class-Level Activity Inference: Potential for Soluble Epoxide Hydrolase (sEH) Inhibition

Structural analogs featuring the methylsulfonamido-phenyl motif have been disclosed in patents as potent inhibitors of soluble epoxide hydrolase (sEH), with some compounds achieving IC50 values in the low nanomolar range [1]. While direct IC50 data for the target compound (CAS 1832514-13-2) is not currently available in public bioactivity databases, the presence of the methylsulfonamido pharmacophore and the naphthalen-2-ol scaffold aligns with the core structure of known sEH inhibitor chemotypes. This contrasts with naphthalene-methylsulfonamido derivatives reported as COX inhibitors, which have shown only moderate activity (IC50 values typically in the micromolar range) [2]. The specific substitution pattern of the target compound may confer a distinct target selectivity profile that differs from both classical NSAID-like analogs and urea-based sEH inhibitors.

Predicted target engagement
Class‑level inference
Aligns with sEH inhibitor chemotype; COX‑directed sulfonamides show moderate activity
May support sEH pathway studies
Direct IC₅₀ not available; on‑target engagement requires experimental confirmation
Enzyme inhibition sEH Cardiovascular research

High-Value Application Scenarios for 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies for sEH Inhibitor Optimization

This compound serves as a key intermediate or comparator in medicinal chemistry programs aimed at developing non-urea sEH inhibitors. Its specific substitution pattern (3-methoxy on naphthalene; methylsulfonamido on the phenyl ring) fills a gap in existing SAR data, enabling researchers to assess the impact of methoxy regioisomerism on enzyme potency and selectivity against off-targets like COX-1/2. The class-level inference of sEH activity, derived from patent disclosures of related sulfonamide chemotypes [1], positions this compound as a candidate for primary screening in cardiovascular or anti-inflammatory target discovery programs.

Analytical Method Development and Pharmacopoeial Reference Standard Qualification

The unambiguous regioisomeric identity of the 3-methoxy variant provides a basis for developing HPLC methods capable of separating it from the 7-methoxy positional isomer (CAS 1832514-16-5) [2]. Laboratories engaged in quality control or batch certification can utilize the target compound as a reference marker to validate chromatographic resolution, ensuring that synthetic or commercial samples meet the required regioisomeric purity specifications. This is particularly critical when the compound is intended for in vivo studies where isomeric impurities could introduce confounding biological effects.

Physicochemical Property Profiling for Permeability and Formulation Screening

The computed property profile—specifically an XLogP3-AA of 4.1 and TPSA of 84.86 Ų—enables formulation scientists to benchmark this compound against analogs with different methoxy substitution patterns [3]. The quantifiable divergence in lipophilicity from the des-methoxy analog (CAS 1832514-06-3) informs decisions on which compound to advance into parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers, based on the desired absorption, distribution, metabolism, and excretion (ADME) properties.

Biochemical Pathway Deconvolution Using a Defined Chemical Probe

Given the structural alignment with the sulfonamide sEH inhibitor class and divergence from the moderate-potency COX-inhibiting sulfonamides [1][4], this compound can be deployed in chemical biology studies seeking to dissect the roles of sEH versus COX pathways in cellular models of inflammation. Its use requires careful concentration-response profiling, but the structural rationale supports its application as a pathway-selective tool compound, provided that on-target engagement is experimentally confirmed by the end-user.

Application
Selection Property
Validation Focus
sEH inhibitor SAR studies
3‑methoxy regioisomeric identity
sEH enzyme assay profiling
Regioisomer‑resolution HPLC
Regioisomeric purity specification
Chromatographic resolution vs 7‑methoxy isomer
Permeability screening
Computed lipophilicity profile
PAMPA or Caco‑2 permeability assay
sEH vs COX pathway studies
Sulfonamide chemotype alignment
On‑target engagement confirmation
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